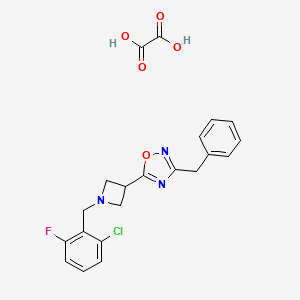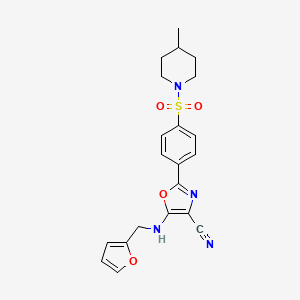
3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate” is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate” typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the azetidine and benzyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the benzyl and azetidine groups via nucleophilic substitution reactions.
Oxalate Formation: Conversion of the final product to its oxalate salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
“3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents such as dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
科学研究应用
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: Use in the development of advanced materials with specific properties such as conductivity or fluorescence.
Industrial Chemistry: Application in the synthesis of specialty chemicals and polymers.
作用机制
The mechanism of action of “3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
相似化合物的比较
Similar Compounds
- 3-Benzyl-5-(1-benzylazetidin-3-yl)-1,2,4-oxadiazole
- 3-Benzyl-5-(1-(2-chlorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole
- 3-Benzyl-5-(1-(2-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole
Uniqueness
“3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate” is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which may impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets.
属性
IUPAC Name |
3-benzyl-5-[1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O.C2H2O4/c20-16-7-4-8-17(21)15(16)12-24-10-14(11-24)19-22-18(23-25-19)9-13-5-2-1-3-6-13;3-1(4)2(5)6/h1-8,14H,9-12H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBWVTFMFFIUDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2Cl)F)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2370362.png)

![[6-(Iodomethyl)oxan-3-yl]methanol](/img/structure/B2370364.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2370365.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2370366.png)


![6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2370370.png)


![N'-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B2370377.png)

